molecular formula C20H26Cl2N2O2 B1198593 Quinine dihydrochloride CAS No. 60-93-5

Quinine dihydrochloride

Cat. No. B1198593
CAS RN: 60-93-5
M. Wt: 397.3 g/mol
InChI Key: NNKXWRRDHYTHFP-HZQSTTLBSA-N
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Description

Synthesis Analysis

The synthesis of quinine dihydrochloride and its analogs involves complex chemical procedures that establish its intricate molecular structure. For example, selective demethylation of quinine has been achieved using anhydrous aluminium trichloride, yielding a demethylation product in significant yield. This process highlights the challenges in modifying quinine's core structure while maintaining the integrity of its functional groups (Asnawi et al., 2011). Additionally, the construction of the quinuclidine moiety via ketone enolate regio- and diastereoselective palladium-mediated allylic alkylation demonstrates the advanced strategies required to synthesize quinine and its derivatives with high precision (Johns et al., 2006).

Molecular Structure Analysis

Quinine's molecular structure is characterized by its complex alkaloid framework, which includes a quinoline ring and a quinuclidine moiety. The structural elucidation of quinine and its interactions with various reagents reveals the delicate balance of forces shaping its conformation and reactivity. For instance, rearrangement and gem-difluorination studies in superacids have provided insights into the preferred conformations and reactivity patterns of quinine under highly reactive conditions (Debarge et al., 2005).

Chemical Reactions and Properties

Quinine participates in a wide range of chemical reactions, reflecting its versatile chemical properties. One study detailed how quinine reacts with 2-chloro-4,6-dimethoxy-1,3,5-triazine via a multistage process, leading to the destruction of the quinuclidine fragment and attachment of triazinyl substituents. This reaction underscores the complex behavior of quinine in the presence of various chemical reagents and conditions (Sukiennik et al., 2020).

Physical Properties Analysis

The physical properties of quinine, such as its crystalline structure and solubility, have been subjects of investigation. For instance, the formation of ferroelectric copper quinine complexes demonstrates the ability of quinine to form stable complexes with metal ions, which could influence its physical properties and potential applications in materials science (Zhao et al., 2003).

Chemical Properties Analysis

Quinine's chemical properties, including its reactivity and interactions with other compounds, are critical for understanding its functionality beyond its medicinal use. The study of substitution reactions of benzethonium chloride with ion associates of quinine highlights its potential in analytical chemistry applications, showcasing quinine's versatility as a chemical reagent (Gainza & Konyeaso, 1991).

Scientific Research Applications

  • Antibacterial Properties : Quinine dihydrochloride has been found to have antibacterial properties. A study conducted by Kharal et al. (2009) determined its minimum inhibitory concentration (MIC) against various bacteria such as Staphylococcus aureus, Escherichia coli, and others, suggesting its potential use as an antibacterial agent in developing countries where cost-effective treatments are essential Kharal, Hussain, Ali, & Fakhuruddin, 2009.

  • Treatment of Severe Malaria in Pregnancy : Looareesuwan et al. (1985) demonstrated the effectiveness of quinine dihydrochloride in treating severe falciparum malaria during the third trimester of pregnancy, highlighting its safety for both the mother and the fetus Looareesuwan et al., 1985.

  • Cerebral Malaria Treatment : A study by White et al. (1983) showed that a loading dose of quinine dihydrochloride is a rapid and safe method to achieve therapeutic plasma concentrations in the treatment of cerebral malaria, especially critical in areas with high minimum inhibitory concentrations of Plasmodium falciparum White et al., 1983.

  • Treatment of Ventricular Fibrillation : Schwartz and Jezer (1934) investigated the effects of quinine dihydrochloride on patients with transient ventricular fibrillation, suggesting its potential role in treating certain types of ventricular tachycardias Schwartz & Jezer, 1934.

  • Ototoxicity Studies : Research by Tange et al. (1997) on the ototoxic reactions of quinine in healthy individuals and malaria patients revealed that quinine-induced ototoxicity is almost completely reversible Tange, Dreschler, Claessen, & Perenboom, 1997.

  • Pharmacokinetics : White et al. (1983) explored the pharmacokinetics of intravenous quinine dihydrochloride in healthy volunteers, providing valuable information about its distribution and elimination in the human body White, Chanthavanich, Krishna, Bunch, & Silamut, 1983.

  • Cardiovascular Effect with Mefloquine : A study by Supanaranond et al. (1997) found no significant adverse cardiovascular effects when quinine dihydrochloride was combined with mefloquine for treating uncomplicated malaria Supanaranond et al., 1997.

  • Chemical Modification Research : Research by Asnawi et al. (2011) on the demethylation of quinine using anhydrous aluminium trichloride highlights the chemical modification capabilities of quinine for various applications Asnawi, Kartasasmita, Ibrahim, & Jawa Barat-Indonesia, 2011.

Safety And Hazards

Quinine is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXWRRDHYTHFP-HZQSTTLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975421
Record name (-)-Quinine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine dihydrochloride

CAS RN

60-93-5
Record name Quinine dihydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:2), (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Quinine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine dihydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name QUININE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C3EMH7D9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
Y Gupta, A Jain, SK Jain - Journal of pharmacy and …, 2007 - academic.oup.com
… Quinine dihydrochloride is the drug of … of quinine dihydrochloride to the brain. In this investigation we have developed Tf-conjugated SLNs (Tf-SLNs) containing quinine dihydrochloride …
Number of citations: 235 academic.oup.com
AB GRAHAM - Journal of the American Medical Association, 1929 - jamanetwork.com
… cases, were seemingly sufficient evidence to warrant the conclusion that they were due solely to some action of the quinine dihydrochloride contained in the supposi¬ tories. However, …
Number of citations: 1 jamanetwork.com
S Lerkiatbundit - Journal of Clinical Pharmacy and …, 1993 - Wiley Online Library
The stability of quinine dihydrochloride (Q) at a concentration of 12 mg/ml, in three common intravenous (iv) solutions, was studied. Admixtures of Q were prepared in the following …
Number of citations: 4 onlinelibrary.wiley.com
NJ White, P Chanthavanich, S Krishna… - British journal of …, 1983 - Wiley Online Library
… Quinine dihydrochloride used in this study was assayed and found to be within 3% of the … In Thailand a standard dose of 600 mg quinine dihydrochloride is usually given, although …
Number of citations: 83 bpspubs.onlinelibrary.wiley.com
F Shann, J Stace, M Edstein - The Journal of pediatrics, 1985 - Elsevier
… of quinine dihydrochloride, in eight children after intramuscular injection of quinine dihydrochloride… nasogastric administration of a solution of quinine dihydrochloride. The mean ( + …
Number of citations: 56 www.sciencedirect.com
SA Kharal, Q Hussain, S Ali - JPMA. The Journal of the Pakistan …, 2009 - europepmc.org
… checked for antimicrobial susceptibility of quinine dihydrochloride by standard methods. … The concomitant antimalarial and antibacterial action of Quinine dihydrochloride may be …
Number of citations: 26 europepmc.org
G Paintaud, G Alvan, O Ericsson - British journal of clinical …, 1993 - Wiley Online Library
… were measured in six healthy volunteers after a duplicate administration of 15 mg kg-1 of quinine hydrochloride orally and the administration of 15 mg kg-1 of quinine dihydrochloride as …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
GI Anderson, S Bellia, M Zeller, PC Hillesheim… - IUCrData, 2021 - scripts.iucr.org
Numerous non-covalent interactions link together discrete molecules in the crystal structure of the title compound, 2C20H26N2O22+·4Cl−·H2O {systematic name: 4-[(5-ethenyl-1-…
Number of citations: 12 scripts.iucr.org
JEF Riseman, H Linenthal - American Heart Journal, 1941 - Elsevier
Paroxysmal ventricular tachycardia is generally regarded as an ominous condition, largely because it occurs as a complication of acute myocardial infarction. The following case reports …
Number of citations: 23 www.sciencedirect.com
A Sowunmi, LA Salako, FA Ogunbona - African journal of medicine …, 1994 - europepmc.org
… sulphate capsule, 600mg quinine dihydrochloride plain tablet and … sulphate capsule and quinine dihydrochloride plain tablet, … capsule and the quinine dihydrochloride plain tablet …
Number of citations: 13 europepmc.org

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